6-(Pyridin-3-yl)imidazo[1,2-a]pyridine
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Overview
Description
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazo[1,2-a]pyridine core with a pyridine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable multicomponent reactions that allow for high yields and efficient synthesis. These methods are designed to minimize the use of specific reagents that are difficult to source, thereby enhancing the practical value of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often occur at the pyridine ring, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield halogenated or alkylated products .
Scientific Research Applications
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . By inhibiting PI3K, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but may have different substituents that confer unique biological activities.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different fusion pattern but exhibit similar applications in medicinal chemistry.
Pyridin-2-ylimidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-pyridin-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-10(8-13-5-1)11-3-4-12-14-6-7-15(12)9-11/h1-9H |
InChI Key |
OIVXYLRFBFGUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN3C=CN=C3C=C2 |
Origin of Product |
United States |
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